molecular formula C14H14F3N3O3 B11077344 (5-Oxo-2-p-tolyl-4-trifluoromethyl-4,5-dihydro-1H-imidazol-4-yl)carbamic acid, ethyl ester

(5-Oxo-2-p-tolyl-4-trifluoromethyl-4,5-dihydro-1H-imidazol-4-yl)carbamic acid, ethyl ester

Cat. No.: B11077344
M. Wt: 329.27 g/mol
InChI Key: ZWJHZABEVGCCQZ-UHFFFAOYSA-N
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Description

ETHYL N-[2-(4-METHYLPHENYL)-5-OXO-4-(TRIFLUOROMETHYL)-4,5-DIHYDRO-1H-IMIDAZOL-4-YL]CARBAMATE is a complex organic compound with significant potential in various scientific fields. This compound features a unique structure that includes an ethyl carbamate group, a trifluoromethyl group, and an imidazole ring, making it a subject of interest for researchers in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ETHYL N-[2-(4-METHYLPHENYL)-5-OXO-4-(TRIFLUOROMETHYL)-4,5-DIHYDRO-1H-IMIDAZOL-4-YL]CARBAMATE typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Imidazole Ring: This step involves the cyclization of appropriate precursors under acidic or basic conditions to form the imidazole ring.

    Introduction of the Trifluoromethyl Group: The trifluoromethyl group can be introduced via nucleophilic substitution reactions using reagents like trifluoromethyl iodide.

    Attachment of the Ethyl Carbamate Group: This step involves the reaction of the imidazole derivative with ethyl chloroformate in the presence of a base to form the ethyl carbamate group.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to increase yield and reduce reaction times.

Chemical Reactions Analysis

Types of Reactions

ETHYL N-[2-(4-METHYLPHENYL)-5-OXO-4-(TRIFLUOROMETHYL)-4,5-DIHYDRO-1H-IMIDAZOL-4-YL]CARBAMATE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Various nucleophiles or electrophiles, depending on the desired substitution.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

ETHYL N-[2-(4-METHYLPHENYL)-5-OXO-4-(TRIFLUOROMETHYL)-4,5-DIHYDRO-1H-IMIDAZOL-4-YL]CARBAMATE has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of ETHYL N-[2-(4-METHYLPHENYL)-5-OXO-4-(TRIFLUOROMETHYL)-4,5-DIHYDRO-1H-IMIDAZOL-4-YL]CARBAMATE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

ETHYL N-[2-(4-METHYLPHENYL)-5-OXO-4-(TRIFLUOROMETHYL)-4,5-DIHYDRO-1H-IMIDAZOL-4-YL]CARBAMATE can be compared with other similar compounds, such as:

    Indole Derivatives: These compounds share a similar heterocyclic structure and exhibit diverse biological activities.

    Carbamate Derivatives: These compounds have similar functional groups and are used in various applications, including as pesticides and pharmaceuticals.

The uniqueness of ETHYL N-[2-(4-METHYLPHENYL)-5-OXO-4-(TRIFLUOROMETHYL)-4,5-DIHYDRO-1H-IMIDAZOL-4-YL]CARBAMATE lies in its specific combination of functional groups and its potential for diverse applications in scientific research.

Properties

Molecular Formula

C14H14F3N3O3

Molecular Weight

329.27 g/mol

IUPAC Name

ethyl N-[2-(4-methylphenyl)-5-oxo-4-(trifluoromethyl)-1H-imidazol-4-yl]carbamate

InChI

InChI=1S/C14H14F3N3O3/c1-3-23-12(22)20-13(14(15,16)17)11(21)18-10(19-13)9-6-4-8(2)5-7-9/h4-7H,3H2,1-2H3,(H,20,22)(H,18,19,21)

InChI Key

ZWJHZABEVGCCQZ-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)NC1(C(=O)NC(=N1)C2=CC=C(C=C2)C)C(F)(F)F

Origin of Product

United States

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